Mandelic acid, alpha-cyclobutyl-, 1,4-dimethyl-1,2,3,6-tetrahydro-3-pyridylmethyl ester, hydrochloride
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Overview
Description
Mandelic acid, alpha-cyclobutyl-, 1,4-dimethyl-1,2,3,6-tetrahydro-3-pyridylmethyl ester, hydrochloride is a complex organic compound with a molecular formula of C20H27NO3·HCl and a molecular weight of 365.94 g/mol This compound is a derivative of mandelic acid, which is an aromatic alpha hydroxy acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mandelic acid, alpha-cyclobutyl-, 1,4-dimethyl-1,2,3,6-tetrahydro-3-pyridylmethyl ester, hydrochloride involves several steps. One common method is the esterification of mandelic acid with the appropriate alcohol under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as hydrochloric acid, to promote the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize the yield and purity of the final product. Additionally, purification steps, such as crystallization and recrystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Mandelic acid, alpha-cyclobutyl-, 1,4-dimethyl-1,2,3,6-tetrahydro-3-pyridylmethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Mandelic acid, alpha-cyclobutyl-, 1,4-dimethyl-1,2,3,6-tetrahydro-3-pyridylmethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of mandelic acid, alpha-cyclobutyl-, 1,4-dimethyl-1,2,3,6-tetrahydro-3-pyridylmethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes. Additionally, the compound’s structure allows it to interact with biological membranes, potentially affecting membrane permeability and function .
Comparison with Similar Compounds
Similar Compounds
Mandelic acid: An aromatic alpha hydroxy acid with similar structural features.
Phenylacetic acid: A related compound with a phenyl group attached to an acetic acid moiety.
Vanillylmandelic acid: A derivative of mandelic acid with additional functional groups.
Uniqueness
Mandelic acid, alpha-cyclobutyl-, 1,4-dimethyl-1,2,3,6-tetrahydro-3-pyridylmethyl ester, hydrochloride is unique due to its specific structural features, including the presence of a cyclobutyl group and a tetrahydropyridylmethyl ester moiety. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
101756-55-2 |
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Molecular Formula |
C20H28ClNO3 |
Molecular Weight |
365.9 g/mol |
IUPAC Name |
(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-3-yl)methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate;chloride |
InChI |
InChI=1S/C20H27NO3.ClH/c1-15-11-12-21(2)13-16(15)14-24-19(22)20(23,18-9-6-10-18)17-7-4-3-5-8-17;/h3-5,7-8,11,16,18,23H,6,9-10,12-14H2,1-2H3;1H |
InChI Key |
QYUMWZNOKQMUPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC[NH+](CC1COC(=O)C(C2CCC2)(C3=CC=CC=C3)O)C.[Cl-] |
Origin of Product |
United States |
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